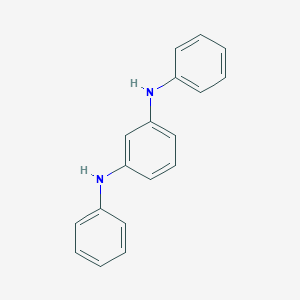

1-N,3-N-diphenylbenzene-1,3-diamine

Description

Overview of Aromatic Diamines in Contemporary Chemistry

Aromatic diamines are a class of organic compounds that contain two amine functional groups attached to an aromatic ring. These compounds are fundamental building blocks in the synthesis of a variety of materials due to their reactivity and structural features. smolecule.com In polymer chemistry, aromatic diamines are crucial monomers for the production of high-performance polymers such as polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. rsc.org The amine groups can react with various other functional groups, allowing for the creation of long polymer chains with specific properties.

Furthermore, the electronic nature of aromatic diamines makes them suitable for applications in organic electronics. Many aromatic diamines exhibit good charge-transporting properties, making them useful as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). scispace.com Their ability to be easily oxidized also leads to their use in the development of conductive polymers. acs.org The versatility of aromatic diamines extends to the synthesis of dyes, pigments, and pharmaceuticals, where their structural and electronic characteristics can be tailored to achieve desired colors and biological activities. smolecule.com

Significance of N,N'-Diphenylbenzene-1,3-diamine as a Model Compound and Synthetic Intermediate

N,N'-Diphenylbenzene-1,3-diamine serves as an important model compound for studying the structure-property relationships in more complex aromatic systems. Its well-defined structure allows researchers to investigate the influence of the meta-substituted diamine configuration on the electronic and chemical properties of the molecule. This understanding is crucial for designing new materials with specific functionalities.

As a synthetic intermediate, N,N'-Diphenylbenzene-1,3-diamine is highly valuable. The presence of two reactive amine groups allows for a variety of chemical transformations. smolecule.com It can undergo typical amine reactions such as nucleophilic substitution and condensation reactions. smolecule.com For instance, it can be polymerized to form novel polymers with unique properties. scilit.comumich.edu The aromatic rings can also undergo electrophilic substitution, enabling the introduction of other functional groups to further modify the molecule's properties. smolecule.com

The synthesis of N,N'-Diphenylbenzene-1,3-diamine itself can be achieved through several methods, including the reduction of dinitrobenzene derivatives or through coupling reactions. smolecule.com Its utility is evident in its application as a building block for more complex molecules, including those with applications in materials science and medicinal chemistry. smolecule.com

Detailed Research Findings

Below are tables summarizing key information and research findings related to N,N'-Diphenylbenzene-1,3-diamine.

Table 1: Physicochemical Properties of N,N'-Diphenylbenzene-1,3-diamine

| Property | Value |

| Molecular Formula | C18H16N2 |

| Molecular Weight | 260.33 g/mol |

| Melting Point | 143-145 °C |

| Boiling Point | 220-225 °C |

| Density | 1.175 g/cm³ |

| XLogP3 | 5.3 |

| Appearance | Not specified in search results |

Data sourced from multiple references. echemi.comnih.gov

Table 2: Spectroscopic Data of N,N'-Diphenylbenzene-1,3-diamine

| Spectroscopic Technique | Key Features |

| ¹³C NMR | Data available in spectral databases. |

| GC-MS | Spectrum available in spectral databases. |

| IR Spectra | Vapor phase IR spectrum available. |

Data sourced from PubChem. nih.gov

Table 3: Applications of Aromatic Diamines and N,N'-Diphenylbenzene-1,3-diamine

| Application Area | Description |

| Polymer Chemistry | Used as a monomer for synthesizing polymers like polyamides and polyimides, imparting thermal stability and mechanical strength. rsc.orgscilit.com |

| Organic Electronics | Serves as a hole-transporting material in OLEDs due to its charge-transporting properties. scispace.com |

| Conductive Polymers | Can be oxidized to form conductive polymers with applications in sensors and anti-corrosion coatings. acs.orgscispace.com |

| Dyes and Pigments | Acts as an intermediate in the synthesis of various dyes and pigments. smolecule.com |

| Pharmaceuticals | Investigated for potential biological activities, including antioxidant properties. smolecule.comrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-diphenylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULZIURTBVLJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929886 | |

| Record name | N~1~,N~3~-Diphenylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5905-36-2, 13776-51-7 | |

| Record name | N1,N3-Diphenyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5905-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1, N,N'-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Diphenylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediamine, N1,N3-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diphenylbenzene 1,3 Diamine and Its Derivatives

Established Synthetic Pathways for N,N'-Diphenylbenzene-1,3-diamine

The synthesis of N,N'-diphenylbenzene-1,3-diamine can be achieved through several conventional routes, each with its own set of reaction conditions and precursors.

Conventional Synthetic Routes

Historically, the preparation of diaryl amines has relied on a few key types of reactions. One common approach involves the condensation of an aniline (B41778) with a dihalobenzene in the presence of a catalyst. For N,N'-diphenylbenzene-1,3-diamine, this would typically involve the reaction of aniline with 1,3-dichlorobenzene (B1664543) or 1,3-dibromobenzene.

Another established method is the reduction of nitro compounds. This would proceed by first synthesizing 1,3-dinitrobenzene (B52904) and then performing a reduction of the nitro groups to amines, followed by a double N-arylation reaction with a phenyl source.

A third conventional pathway is through amination reactions. Direct amination of phenolic compounds, such as resorcinol (B1680541) (benzene-1,3-diol), with aniline can be used to form the target diamine. smolecule.com This reaction is typically carried out at high temperatures and pressures, often in the presence of a catalyst to facilitate the dehydration and condensation process. For instance, the synthesis of the related N,N'-diphenyl-p-phenylenediamine has been achieved by reacting hydroquinone (B1673460) with excess aniline in the presence of a catalyst in a steel pressure vessel at temperatures ranging from 180-250°C. google.com

Green Chemistry Approaches in Diamine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For diamine synthesis, green chemistry principles focus on reducing waste, avoiding hazardous reagents, and utilizing more efficient catalytic systems.

One notable green approach is the use of electrochemical methods. For the synthesis of new organosulfur derivatives of the related N,N'-diphenylbenzene-1,4-diamine, a green method has been developed based on the Michael reaction of electrochemically generated N,N'-diphenyl-p-quinonediimine. rsc.org This reaction is performed in a water/ethanol mixture, which is a more environmentally friendly solvent system compared to many traditional organic solvents. rsc.org The electrochemical approach avoids the need for harsh oxidizing agents, as the reactive intermediate is generated in situ at an electrode surface. rsc.org

Synthesis of Substituted N,N'-Diphenylbenzene-1,3-diamine Derivatives

The core structure of N,N'-diphenylbenzene-1,3-diamine can be modified to create a wide array of derivatives with tailored properties. This is often achieved through advanced catalytic reactions or by leveraging the reactivity of the diamine itself.

Palladium-Catalyzed Coupling Reactions in Diamine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction is highly versatile for creating substituted diaryl amines. To synthesize derivatives of N,N'-diphenylbenzene-1,3-diamine, a suitably substituted aniline could be coupled with a 1,3-dihalobenzene, or a substituted 1,3-phenylenediamine could be coupled with an aryl halide.

The general reaction scheme involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with an aryl halide or triflate. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates being used.

| Catalyst System | Reactants | Product | Reference |

| Palladium Catalyst / Phosphine Ligand | Substituted Aniline + 1,3-Dihalobenzene | Substituted N,N'-Diphenylbenzene-1,3-diamine | google.com |

| Palladium Catalyst / Phosphine Ligand | 1,3-Phenylenediamine + Substituted Aryl Halide | Substituted N,N'-Diphenylbenzene-1,3-diamine | google.com |

Derivatization Strategies via Michael Addition Reactions

Michael addition reactions offer a powerful method for derivatization. As demonstrated with the N,N'-diphenylbenzene-1,4-diamine isomer, the diamine can be oxidized to its corresponding quinonediimine. rsc.org This quinonediimine is an excellent Michael acceptor, readily reacting with various nucleophiles.

In the reported green electrochemical method, N,N'-diphenyl-p-phenylenediamine (DPD) is oxidized to N,N'-diphenyl-p-quinonediimine (DQD). rsc.org This intermediate then reacts with thiol-based nucleophiles such as 2-mercaptopyridine, 1H-1,2,4-triazole-3-thiol, and 2-mercaptobenzoxazole (B50546) to form new organosulfur derivatives. rsc.org This strategy could be conceptually applied to the 1,3-diamine isomer, where oxidation would form a quinonoid-like structure that could undergo subsequent Michael additions to introduce new functional groups.

Optimization of Reaction Conditions and Yields in N,N'-Diphenylbenzene-1,3-diamine Synthesis

Optimizing the synthesis of N,N'-diphenylbenzene-1,3-diamine is critical for its practical application in various fields. This involves careful control of reaction parameters to maximize yield and purity while minimizing byproducts.

For example, in the synthesis of N,N'-diphenyl-p-phenylenediamine, the first condensation step is optimally conducted with 0.25 to 0.35 grams of a trialkyl phosphate (B84403) catalyst per gram-mol of hydroquinone. google.com In contrast, the second condensation step benefits from a higher catalyst concentration of 1.8 to 2.3 grams per gram-mol of the N-phenyl p-aminophenol intermediate. google.com This principle of step-wise optimization can be applied to the synthesis of the 1,3-isomer to improve reaction efficiency.

| Step | Reactants | Catalyst Concentration | Benefit | Reference |

| 1 | Hydroquinone + Aniline | 0.25-0.35 g/mol | Maximizes formation of N-phenyl p-aminophenol | google.com |

| 2 | N-phenyl p-aminophenol + Aniline | 1.8-2.3 g/mol | Drives reaction to final N,N'-diphenyl-p-phenylenediamine product | google.com |

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Diphenylbenzene 1,3 Diamine Systems

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in identifying and characterizing N,N'-diphenylbenzene-1,3-diamine by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In N,N'-diphenylbenzene-1,3-diamine, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. The N-H stretching vibrations are typically observed in the region of 3292 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear around 1605 cm⁻¹ mdpi.com. The in-phase stretching of the N-H bonds can be predicted at higher frequencies, though they may have negligible intensity in the observed spectrum mdpi.com.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3292 | mdpi.com |

| Aromatic C=C Stretch | 1605 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of related diphenylamine (B1679370) structures shows distinct signals for the aromatic protons. Typically, triplets around 7.25 ppm are assigned to protons in the meta position of the phenyl rings, while doublets around 7.07 ppm correspond to the ortho protons. The proton in the para position often appears as a triplet around 6.92 ppm rsc.org.

¹³C NMR: The carbon NMR spectrum gives insight into the different carbon environments within the molecule. For diphenylamine derivatives, signals for the carbon atoms attached to nitrogen (C-N) are observed around 143.7 ppm rsc.org. The other aromatic carbons appear in the range of 116 to 140 ppm rsc.org. For instance, signals can be found at approximately 142.9, 129.1, 120.8, and 117.6 ppm for diphenylamine rsc.org.

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~7.25 (t) | Aromatic (meta) | rsc.org |

| ¹H | ~7.07 (d) | Aromatic (ortho) | rsc.org |

| ¹H | ~6.92 (t) | Aromatic (para) | rsc.org |

| ¹³C | ~143.7 | Aromatic C-N | rsc.org |

| ¹³C | 116-140 | Aromatic C-H | rsc.org |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For N,N'-diphenylbenzene-1,3-diamine, with a molecular formula of C₁₈H₁₆N₂, the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 260.34 spectrabase.comnih.govnist.gov. The fragmentation pattern provides structural information. For example, in related N-phenyl benzenesulfonamide (B165840) structures, a common fragmentation is the loss of SO₂. In diphenylamine itself, fragmentation can lead to the formation of a carbazolide anion (m/z 166) through an inter-annular H₂ loss researchgate.net. The base peak in the mass spectrum of a similar compound, 1,3-dimethylbenzene, is the m/z 91 ion, corresponding to [C₇H₇]⁺ docbrown.info.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. Molecules with π-bonds, such as the aromatic rings in N,N'-diphenylbenzene-1,3-diamine, can undergo π → π* transitions when they absorb UV or visible light uzh.ch. The presence of lone pair electrons on the nitrogen atoms also allows for n → π* transitions uzh.ch. The absorption spectrum of diphenylacetylene, a related chromophore, shows four main absorption bands between 172-360 nm researchgate.net. For substituted phenylenediamines, absorption peaks can be observed in the UV region, with their positions sometimes shifting with concentration iosrjournals.org.

Crystallographic Analysis and Molecular Geometry Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state sample.

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, including lattice parameters, crystal symmetry, and phase purity. When an X-ray beam is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which is dependent on the arrangement of the atoms.

The analysis of polymers synthesized from diamines also heavily relies on XRD. For instance, in the synthesis of novel polyimides from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride and various diamines, wide-angle X-ray diffraction is used to assess the packing density of the polymer chains nih.govresearchgate.netrsc.org. The diffraction patterns can reveal whether the resulting polymer is amorphous or semi-crystalline, which in turn affects its mechanical and thermal properties.

Table 1: Crystallographic Data for N,N'-Diphenyl-p-phenylenediamine (DPPD)

This table presents crystallographic data for an isomer of the subject compound, N,N'-diphenyl-p-phenylenediamine, as a representative example of data obtained via X-ray diffraction.

| Parameter | Value |

| Unit Cell Dimension 'a' | 2.5701 nm |

| Unit Cell Dimension 'b' | 0.7482 nm |

| Unit Cell Dimension 'c' | 0.6967 nm |

Data sourced from a study on the interaction of DPPD with iron oxide surfaces acs.org.

Advanced Morphological Characterization Techniques for Diamine-Based Materials

The macroscopic properties of materials are often dictated by their microscopic and nanoscopic morphology. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing the surface features and structure of diamine-based materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition.

In the study of materials containing aromatic diamines, SEM is used to investigate the morphology of thin films, powders, and composite materials. For example, in a study of the interaction of N,N'-diphenyl-p-phenylenediamine (DPPD) with iron oxide surfaces, SEM imaging was performed to observe the surface of steel substrates after the deposition of DPPD acs.org. This analysis helps in understanding how the diamine molecules arrange themselves on the surface and how they may inhibit corrosion.

Furthermore, in the characterization of polymers derived from diamines, such as poly(p-phenylenediamine), SEM images reveal the morphology of the synthesized microparticles, which can vary from nanofibers to nanospheres depending on the synthesis conditions researchgate.net. The ability to control the morphology at the microscale is crucial for the application of these polymers.

Table 2: SEM Experimental Parameters for DPPD Film Analysis

This table outlines the experimental conditions used for SEM imaging in a study of N,N'-diphenyl-p-phenylenediamine (DPPD) films, illustrating a typical setup for such analyses.

| Parameter | Value |

| Instrument | JEOL-7000F |

| Beam Energy | 3 kV |

| Sample Distance | 6 mm |

| Detection Mode | Secondary Electron |

| Base Pressure | 5 × 10⁻⁵ Torr |

Data from a study on the interaction of DPPD with iron oxide surfaces acs.org.

Atomic Force Microscopy (AFM) for Surface Features

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is brought into proximity with a sample surface, forces between the tip and the sample lead to a deflection of the cantilever.

AFM is particularly useful for characterizing the surface of thin films and molecular layers. In the investigation of N,N'-diphenyl-p-phenylenediamine (DPPD) on iron oxide surfaces, AFM was used to determine the orientation of the DPPD molecules in deposited films acs.org. The high resolution of AFM allows for the visualization of molecular-scale features and the determination of film thickness. Such information is critical for understanding the mechanisms of surface interactions, such as those involved in adhesion and corrosion inhibition.

The analysis of AFM data can provide quantitative information about surface roughness, grain size, and other topographical features. This is essential for controlling the quality of thin films used in various technological applications.

Computational Chemistry and Theoretical Investigations of N,n Diphenylbenzene 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. mlr.press These methods have become indispensable in modern chemistry for exploring molecular properties and reaction mechanisms. rsc.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. rsc.orgnih.gov It is employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov

For N,N'-diphenyl-p-phenylenediamine (DPPD), a related isomer, DFT calculations have been used to optimize the molecular structure. researchgate.net Similar studies on N,N'-diphenylbenzene-1,3-diamine would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The introduction of phenyl groups onto a diamine ligand can stabilize complexes through favorable energetic interactions while maintaining sufficient reactivity for certain catalytic applications. rsc.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests the molecule is more polarizable and has a higher chemical reactivity. nih.govnih.gov These calculations reveal how the distribution of electron density, particularly in the frontier orbitals, influences the molecule's optical and electronic behavior. For instance, in related diamine derivatives used in organic electronics, the HOMO level is often localized on the electron-rich amine and core sections, while the LUMO is distributed elsewhere, facilitating charge transfer. rsc.org

Table 1: Predicted Electronic Properties from DFT Calculations for a Representative Diamine Structure

This table presents typical data obtained from DFT calculations on aromatic diamine systems. The specific values for 1-N,3-N-diphenylbenzene-1,3-diamine would require a dedicated computational study.

| Parameter | Description | Typical Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.2 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 2.8 to 3.7 |

| Ionization Potential (IP) | Energy required to remove an electron (approximated by -EHOMO) | 5.0 to 5.5 |

| Electron Affinity (EA) | Energy released when an electron is added (approximated by -ELUMO) | 1.8 to 2.2 |

Data compiled from principles described in references nih.govnih.govrsc.org.

Semi-empirical methods, such as AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative to DFT for studying large molecules. researchgate.netwustl.edu These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. wustl.edu

They are particularly useful for analyzing reaction sites in molecules. For a series of N,N'-substituted p-phenylenediamines, the semi-empirical AM1 method was used to optimize the geometries of the parent molecules and their dehydrogenated products. researchgate.netresearchgate.net Such studies help identify the most likely sites for radical formation, which is crucial for understanding the antioxidant mechanism of these compounds. researchgate.netresearchgate.net The calculations can determine the relative stability of radicals formed by hydrogen abstraction from the amine nitrogen atoms versus other positions on the molecule. researchgate.net This analysis is vital for predicting how a molecule like this compound would function as a stabilizer or participate in redox reactions.

Molecular Dynamics Simulations for Conformational Analysis of Diamine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. kpi.ua For flexible molecules like this compound, MD simulations are essential for exploring the conformational landscape—the collection of different three-dimensional shapes the molecule can adopt due to rotations around its single bonds. nih.govmdpi.com

An MD simulation begins with an initial structure and calculates the forces on each atom, then uses these forces to predict the atoms' positions and velocities over a short time step. kpi.ua By repeating this process millions of times, a trajectory of the molecule's motion is generated. kpi.ua

Analysis of this trajectory reveals:

Preferred Conformations: Identifying the most stable and frequently occurring molecular shapes. nih.govmdpi.com

Conformational Transitions: Understanding the pathways and energy barriers for changing from one conformation to another. mdpi.com

Flexibility: Quantifying the motion in different parts of the molecule, such as the twisting of the phenyl rings relative to the central benzene (B151609) ring. biorxiv.org

For diamine systems, MD simulations can elucidate how intermolecular interactions, such as those with a solvent or in a solid-state crystal lattice, influence the preferred conformations. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental results to confirm a molecule's structure. nih.govnih.gov This validation is a cornerstone of modern chemical analysis.

DFT calculations can accurately predict various spectroscopic data:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants (e.g., ¹JCH) can be calculated. The accuracy of these predictions can rival experimental measurements, especially when using optimized DFT methods. nih.gov Comparing the calculated spectrum of a proposed structure with the experimental one is a powerful tool for structural elucidation. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. This helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as N-H stretching or aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to the energy required to excite electrons from the HOMO to higher energy orbitals like the LUMO. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

This table illustrates the typical comparison performed to validate a molecular structure. Actual data would require specific experimental and computational studies on this compound.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR Chemical Shift (aromatic-H) | 7.10 - 7.50 ppm | 7.05 - 7.45 ppm |

| ¹³C NMR Chemical Shift (aromatic C-N) | 145.5 ppm | 146.2 ppm |

| IR Frequency (N-H stretch) | 3405 cm⁻¹ | 3398 cm⁻¹ |

| UV-Vis λmax (in THF) | 305 nm | 308 nm |

Theoretical Models for Charge Carrier Transport Mechanisms in Related Organic Semiconductors

Aromatic diamines are often used as building blocks for organic semiconductors, materials that form the active layer in devices like OLEDs and organic solar cells. ep2-bayreuth.de Theoretical models are crucial for understanding how electrical charges (electrons and holes) move through these materials. qucosa.de

In many disordered organic materials, charge transport does not occur through traditional band-like motion as in silicon, but rather through a process called hopping . researchgate.net Key theoretical concepts include:

Hopping Model: Charge carriers are considered localized on individual molecules and "hop" from one molecule to the next. researchgate.net The rate of hopping is influenced by the distance between molecules, their relative orientation, and the energy difference between them.

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable as it facilitates faster charge transfer between molecules. acs.org

Transfer Integral (t): This parameter quantifies the strength of the electronic coupling between adjacent molecules. A larger transfer integral, which depends heavily on the orbital overlap between molecules, leads to more efficient charge transport. acs.org

Computational models, often combining quantum chemistry with MD simulations, can calculate these parameters. acs.org These models help predict the charge carrier mobility of a material and explain how factors like molecular packing, structural disorder, and the intrinsic electronic properties of molecules like this compound govern the performance of an organic electronic device. ep2-bayreuth.denih.gov

Coordination Chemistry and Metal Complexes of N,n Diphenylbenzene 1,3 Diamine

Ligand Design Principles for N,N'-Diphenylbenzene-1,3-diamine Derivatives

The design of ligands based on the N,N'-diphenylbenzene-1,3-diamine scaffold is guided by the desire to modulate the coordination environment around a metal center, thereby influencing the properties of the resulting complex. Key design principles involve the introduction of various functional groups on the phenyl rings or the benzene (B151609) backbone. These modifications can alter the ligand's steric bulk, electronic properties, and conformational flexibility.

For instance, the introduction of electron-donating or electron-withdrawing substituents on the peripheral phenyl rings can fine-tune the electron density on the nitrogen donor atoms. This, in turn, affects the strength of the metal-ligand bond and the redox potential of the metal center. Steric hindrance can be engineered by introducing bulky groups, which can control the coordination number and geometry of the metal complex, potentially leading to the formation of complexes with unusual coordination environments.

Furthermore, the incorporation of additional donor atoms into the ligand framework, by modifying the phenyl substituents, can transform the bidentate N,N'-diphenylbenzene-1,3-diamine into a polydentate ligand. This chelate effect generally leads to the formation of more stable metal complexes. The rigid nature of the benzene-1,3-diamine core provides a stable platform for these modifications, allowing for a systematic investigation of the structure-property relationships in the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N,N'-diphenylbenzene-1,3-diamine and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that determine the nature of the final product.

Complexation reactions of N,N'-diphenylbenzene-1,3-diamine with transition metal ions can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio. In a typical synthesis, a solution of the ligand is treated with a solution of a transition metal salt, such as a halide or acetate, often under an inert atmosphere to prevent oxidation. The resulting complex may precipitate from the solution or can be isolated by evaporation of the solvent.

The stoichiometry of the resulting complexes can vary. For a bidentate ligand like N,N'-diphenylbenzene-1,3-diamine, common stoichiometries include 1:1 (metal:ligand) and 1:2. In a 1:1 complex, the remaining coordination sites on the metal can be occupied by solvent molecules or other co-ligands. In a 1:2 complex, two diamine ligands coordinate to the metal center. Studies on related salen ligands derived from o-phenylenediamine (B120857) and p-phenylenediamine (B122844) have shown the formation of polymeric metal complexes with high yields upon reaction with transition metal acetates nih.gov.

The synthesis of copper(II) complexes with the related N,N,N',N'-tetrakis(2-pyridylmethyl)benzene-1,3-diamine (1,3-tpbd) ligand has been reported, yielding binuclear complexes with varying counter-ions and co-ligands, such as [Cu₂(1,3-tpbd)Cl₄]·EtOH and {Cu₂(1,3-tpbd)(μ-Cl)₂₂(H₂O)₄.₅(NaClO₄)}∞ nih.gov. These examples highlight the diverse stoichiometries and structures that can be achieved with benzene-1,3-diamine based ligands.

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the coordination of the N,N'-diphenylbenzene-1,3-diamine ligand to a metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic N-H stretching vibrations. Upon coordination to a metal ion, the frequency of this vibration is expected to shift, typically to a lower wavenumber, due to the donation of electron density from the nitrogen to the metal. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. For instance, in nickel(II) complexes with tetradentate Schiff bases having N₂O₂ donor sets, new bands in the 430-480 cm⁻¹ region are assigned to ν(Ni-N) vibrations academicjournals.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically shows π-π* transitions in the UV region. Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands provide information about the coordination geometry and the electronic structure of the complex. For example, UV-visible spectra of Co(II) and Ni(II) complexes with O and N donor mixed ligands have been used to suggest octahedral geometries researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. The chemical shifts of the protons and carbons in the ligand will be affected by coordination to the metal. In particular, the protons of the N-H groups and the aromatic protons in the vicinity of the coordination sites are expected to show significant shifts. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide information about the magnetic properties and structure of the complex.

Table 1: Expected Spectroscopic Shifts Upon Complexation of N,N'-Diphenylbenzene-1,3-diamine

| Spectroscopic Technique | Observed Feature in Free Ligand | Expected Change Upon Complexation | Information Gained |

| Infrared (IR) | N-H stretching vibration | Shift to lower frequency | Coordination of nitrogen to metal |

| Appearance of new bands in far-IR | Formation of M-N bonds | ||

| UV-Visible | π-π* transitions in UV region | Appearance of new bands in visible region (d-d, LMCT, MLCT) | Coordination geometry, electronic structure |

| NMR (¹H, ¹³C) | Sharp signals for aromatic and N-H protons/carbons | Shift in proton/carbon signals, particularly near coordination sites | Confirmation of coordination, structural information for diamagnetic complexes |

The coordination geometry of metal complexes of N,N'-diphenylbenzene-1,3-diamine is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral.

The geometry can often be inferred from spectroscopic and magnetic data. For example, the electronic spectra of Ni(II) complexes can distinguish between octahedral (three spin-allowed d-d transitions), tetrahedral (stronger absorptions in the visible region), and square planar (typically diamagnetic with a single d-d transition at higher energy) geometries academicjournals.orgnih.gov. Magnetic susceptibility measurements can also differentiate between high-spin and low-spin complexes and provide information about the number of unpaired electrons, which is related to the coordination environment. For instance, magnetic moments for mononuclear copper(II) complexes are generally in the range of 1.7 to 2.2 µB, consistent with one unpaired electron nih.gov.

Electrochemical Behavior of N,N'-Diphenylbenzene-1,3-diamine Metal Complexes

The electrochemical properties of metal complexes are of significant interest as they provide information about the redox activity of the metal center and the ligand, which is crucial for applications in catalysis and sensing. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes.

The N,N'-diphenylbenzene-1,3-diamine ligand itself can be electrochemically active, and its redox properties will be modulated upon coordination to a metal ion. The metal center can also undergo redox changes, and the potential at which these occur is influenced by the coordination environment provided by the diamine ligand.

Studies on copper(II) complexes with functionalized thiosemicarbazones have shown quasi-reversible, diffusion-controlled Cu(II)/Cu(I) redox processes nih.gov. The interaction of copper(II) complexes of N,N,N',N'-tetrakis(2-pyridylmethyl)benzene-1,3-diamine with DNA has also been investigated using cyclic voltammetry nih.gov. While specific data for N,N'-diphenylbenzene-1,3-diamine complexes is limited, it is expected that they would exhibit interesting electrochemical behavior due to the presence of the redox-active metal center and the aromatic diamine ligand.

Catalytic Applications of N,N'-Diphenylbenzene-1,3-diamine-Derived Metal Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The N,N'-diphenylbenzene-1,3-diamine ligand, with its tunable steric and electronic properties, is a promising candidate for the development of novel catalysts.

While specific catalytic applications of N,N'-diphenylbenzene-1,3-diamine metal complexes are not extensively documented in the reviewed literature, related systems have shown significant catalytic activity. For instance, ruthenium(II) complexes with α-diimine ligands have been successfully employed as catalysts for N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols nih.govacs.org. Ruthenium complexes with triazenide ligands have also been shown to catalyze the reduction of nitroarenes rsc.org.

The potential for N,N'-diphenylbenzene-1,3-diamine-derived metal complexes to act as catalysts is significant. The two nitrogen donor atoms can stabilize the metal center in various oxidation states, and the steric and electronic environment around the metal can be tailored to promote specific catalytic reactions. Further research in this area could lead to the development of efficient and selective catalysts for a range of important chemical transformations.

Polymer Science and Advanced Materials Incorporating N,n Diphenylbenzene 1,3 Diamine

Fabrication and Microstructure of Polymer Films and Composites

The translation of novel polymers from the laboratory to functional devices is critically dependent on the ability to process them into well-defined structures, such as thin films and composites. The fabrication techniques employed and the resulting microstructure are intrinsically linked, governing the material's electronic, optical, and mechanical properties.

Thin Film Fabrication Methods (e.g., spin coating, vacuum deposition)

The creation of uniform, high-quality thin films is a fundamental requirement for the application of N,N'-diphenylbenzene-1,3-diamine-based polymers in electronics and optics. Two of the most prevalent methods for this purpose are spin coating and vacuum deposition.

Spin Coating

Spin coating is a widely used technique for depositing uniform thin films onto flat substrates from a solution. The process involves dispensing a polymer solution onto a substrate, which is then rotated at high speed. researchgate.net Centrifugal force causes the solution to spread out and the solvent to evaporate, leaving a thin polymer film. researchgate.net This method is advantageous due to its simplicity, low cost, and minimal material consumption. researchgate.net

For polymers incorporating N,N'-diphenylbenzene-1,3-diamine, spin coating has been successfully employed. For instance, nanostructured films with a thickness of approximately 75 nm have been fabricated using this technique. smolecule.com The thickness and quality of the resulting film are dictated by several parameters, as detailed in the table below.

Table 1: Key Parameters in Spin Coating and Their Impact on Film Properties

| Parameter | Description | Effect on Film Thickness |

| Spin Speed | The angular velocity of the substrate rotation (in rpm). researchgate.net | Higher speeds result in thinner films due to greater centrifugal force. researchgate.net |

| Solution Concentration | The amount of polymer dissolved in the solvent. researchgate.net | Higher concentrations lead to thicker films. researchgate.net |

| Solvent Volatility | The rate at which the solvent evaporates. researchgate.net | Higher volatility can lead to faster drying and potentially less uniform films. researchgate.net |

| Spin Time | The duration for which the substrate is rotated at high speed. researchgate.net | Most of the solvent evaporates in the initial phase; longer times have a diminishing effect on thickness. researchgate.net |

A notable advancement is the development of techniques that combine polymerization and film deposition, such as spin coating ring-opening metathesis polymerization (scROMP), which allows for the rapid synthesis of high molecular weight polymer films directly on a substrate. nih.gov

Vacuum Deposition

Vacuum deposition, specifically vacuum thermal evaporation, is another key technique for fabricating high-purity, uniform thin films of organic materials. ox.ac.uk This process involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels and condenses onto a cooler substrate, forming a solid thin film. ox.ac.uk

This method is particularly suitable for materials that can be sublimed without decomposition. The thermal stability of the compound is therefore a critical factor. acs.org Compounds that exhibit high decomposition temperatures are considered stable for fabrication via vacuum thermal coating processes. acs.org Vacuum-deposited films often exhibit distinct morphological and charge transport properties compared to their solution-processed counterparts. For example, studies on other conjugated polymers have shown that vacuum-deposited films can achieve high molecular order and improved charge carrier mobility. ox.ac.uk

Table 2: Comparison of Thin Film Fabrication Methods

| Feature | Spin Coating | Vacuum Deposition / Thermal Evaporation |

| Principle | Centrifugal force spreads a polymer solution. researchgate.net | Evaporation/sublimation of material onto a substrate in a vacuum. ox.ac.uk |

| Phase | Solution-based | Solid-to-vapor-to-solid |

| Advantages | Simple, fast, low-cost, suitable for a wide range of soluble polymers. researchgate.net | High purity films, precise thickness control, suitable for insoluble materials. ox.ac.uk |

| Disadvantages | Limited to soluble materials, potential for solvent residue. | Requires high vacuum, higher equipment cost, material must be thermally stable. acs.org |

| Typical Materials | Polymers containing N,N'-diphenylbenzene-1,3-diamine. smolecule.com | Organic molecules, conjugated polymers for photovoltaic applications. ox.ac.ukacs.org |

Morphology and Microstructure of Polymer Films

The arrangement of polymer chains and filler materials at the microscopic level defines the morphology and microstructure of the film or composite. This structure is a direct consequence of the material's chemistry and the fabrication process, and it dictates the bulk properties of the material.

Film Morphology

The morphology of thin films made from N,N'-diphenylbenzene-1,3-diamine-based polymers can range from amorphous to semi-crystalline. The molecular structure of the polymer plays a crucial role; for example, bulky substituents can lead to more condensed packing and the formation of stable amorphous films. acs.org This morphological stability is highly desirable for applications like Organic Light-Emitting Diodes (OLEDs) as it helps prevent phase separation upon heating and can enhance device lifetime. acs.org

Characterization using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can reveal the surface topography and internal morphology of these films. ox.ac.uk Studies have shown that spin-coated films of N,N'-diphenylbenzene-1,3-diamine can exhibit high transparency, with transmittance values exceeding 87% in the visible light spectrum, a key requirement for use as hole-transporting layers in optoelectronic devices. smolecule.com

Composite Microstructure

When N,N'-diphenylbenzene-1,3-diamine-based polymers are used as a matrix for composites, the resulting microstructure involves the dispersion of a filler material within the polymer. The filler can be in the form of nanoparticles, fibers, or platelets. nih.govtue.nl The key challenge in composite fabrication is to achieve a uniform distribution of the filler and to ensure strong interfacial adhesion between the filler and the polymer matrix.

High-resolution imaging techniques like Scanning Electron Microscopy (SEM), acoustic microscopy, and synchrotron X-ray microtomography are used to visualize the bulk structure of these composites. nih.govresearchgate.net These studies often reveal the formation of filler agglomerates or clusters within the polymer matrix. nih.gov In fiber-reinforced composites, the orientation and alignment of the fibers, which are determined by the flow and deformation during processing, significantly influence the material's mechanical performance. tue.nl

Table 3: Microstructural Features and Characterization Techniques

| Feature | Description | Relevant Material Type | Characterization Technique(s) |

| Film Uniformity & Thickness | Consistent thickness and absence of defects across the substrate. | Thin Films | Profilometry, Ellipsometry |

| Surface Topography | The nanoscale roughness and surface features of the film. | Thin Films | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) ox.ac.uk |

| Crystallinity | The degree of structural order within the polymer film. | Thin Films | X-ray Diffraction (XRD) ox.ac.uk |

| Filler Dispersion | The spatial distribution of filler particles within the polymer matrix. | Composites | SEM, TEM, Acoustic Microscopy nih.govresearchgate.net |

| Filler Agglomeration | The formation of clusters of filler particles. | Composites | SEM, X-ray Microtomography nih.gov |

| Fiber Orientation | The alignment of fibrous fillers within the polymer matrix. | Fiber-Reinforced Composites | Light Scattering, SEM tue.nl |

Applications in Organic Electronics and Optoelectronics

Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Derivatives of N,N'-diphenyl-meta-phenylenediamine are recognized for their potential as hole transport materials (HTMs) in OLEDs. The function of an HTM is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. This confinement of charge carriers within the emissive layer enhances the probability of their recombination, leading to more efficient light emission. Aromatic diamines are among the most extensively studied classes of HTMs. researchgate.net

The design of effective HTMs based on the N,N'-diphenylbenzene-1,3-diamine scaffold focuses on several key molecular and material properties:

High Glass Transition Temperature (Tg): Amorphous materials with a high Tg are crucial for the morphological stability of the OLED device. A stable morphology prevents crystallization of the thin film layers during operation, which can lead to device failure. Polymeric derivatives or the addition of bulky substituents to the core structure can increase the Tg. researchgate.net

Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be aligned with the work function of the anode (commonly Indium Tin Oxide, or ITO) to ensure a low energy barrier for hole injection. Facile tuning of the HOMO level can be achieved by substituting the aryl groups on the nitrogen atoms with either electron-donating or electron-withdrawing moieties. researchgate.net

Good Film-Forming Properties: The ability to form uniform, high-quality thin films is essential for device fabrication. Solution-based processing techniques like spin-coating or inkjet printing are often preferred for their low cost and scalability. Therefore, designing derivatives with good solubility in common organic solvents is a key consideration. rsc.orgnih.gov

High Hole Mobility: Efficient transport of holes through the HTL is necessary to maintain a balanced flow of charges to the emissive layer, which is critical for achieving high device efficiency and brightness. noctiluca.eu

While specific performance data for OLEDs using the parent 1-N,3-N-diphenylbenzene-1,3-diamine as the HTM is not extensively reported in literature, numerous studies on its derivatives and analogues demonstrate the viability of this chemical class. For instance, polymers incorporating triarylamine units, which share the fundamental charge-carrying moiety, have been successfully used as the hole-transport layer in multi-layer OLEDs. researchgate.net

The performance of OLEDs is typically characterized by several key metrics, including turn-on voltage, current efficiency (measured in candela per ampere, cd/A), power efficiency (measured in lumens per watt, lm/W), and external quantum efficiency (EQE, %). The tables below showcase the performance of OLEDs that utilize various derivatives of aromatic diamines as the hole transport or host material, illustrating the high efficiencies that can be achieved.

Table 1: Performance of a Green Phosphorescent OLED with an Inkjet-Printed Alloy-Like Cross-Linked HTL

| Feature | Value |

| HTL Components | V-p-TPD / p-BCz-F |

| Maximum Current Efficiency | 55.47 cd/A |

| Maximum External Quantum Efficiency (EQE) | 15.44% |

| Turn-on Voltage | 3.18 V |

| Data sourced from a study on high-performance solution-processed OLEDs. rsc.org |

Table 2: Performance of an Efficient Blue Emitting Non-Doped OLED

| Feature | Value |

| Emitting Layer Material | PY-EIP (Indenopyrazine derivative) |

| Hole Transport Layer | NPB |

| Electron Transport Layer | TPBi |

| Luminance Efficiency | 5.61 cd/A |

| Power Efficiency | 3.86 lm/W |

| CIE Coordinates | (0.19, 0.30) |

| Performance data for a device using N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) as the HTL. optica.org |

Organic Field-Effect Transistors (OFETs) Utilizing N,N'-Diphenylbenzene-1,3-diamine Analogues

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. Analogues of this compound, particularly the 1,4-isomer (N,N'-diphenylbenzene-1,4-diamine), have been used as starting materials for the synthesis of larger, more complex organic semiconductors for OFET applications. sioc-journal.cn

The active layer in an OFET, known as the semiconductor layer, can be fabricated using various techniques. For small-molecule organic semiconductors derived from aromatic diamines, a common method is vacuum thermal evaporation. sioc-journal.cn In this process, the material is heated in a high-vacuum chamber, causing it to sublimate. The vapor then deposits as a thin, uniform film onto a substrate.

In one study, a pentacene (B32325) analogue synthesized from N,N'-diphenylbenzene-1,4-diamine was deposited onto a silicon/silicon dioxide (Si/SiO₂) substrate that had been pre-treated with either polystyrene (PS) or octadecyltrichlorosilane (B89594) (OTS) to create a favorable surface for film growth. sioc-journal.cn Such surface treatments are critical for controlling the molecular packing and morphology of the semiconductor film, which in turn strongly influences device performance.

The primary metric for OFET performance is the charge carrier mobility (µ), which quantifies how quickly charge carriers (holes in p-type semiconductors) move through the material under the influence of an electric field. A higher mobility allows for faster switching speeds and higher operating currents. Another important parameter is the on/off current ratio (I_on/I_off), which indicates the device's ability to act as an effective switch.

OFETs fabricated with a pentacene analogue derived from N,N'-diphenylbenzene-1,4-diamine exhibited good p-type field-effect performance. The performance was found to be highly dependent on the substrate treatment, which highlights the importance of the semiconductor-dielectric interface in OFET operation.

Table 3: Performance of an OFET Based on a Pentacene Analogue Derived from N,N'-diphenylbenzene-1,4-diamine

| Substrate Treatment | Hole Mobility (µ) | On/Off Ratio |

| Octadecyltrichlorosilane (OTS) | 0.01 cm²/V·s | 6.6 x 10³ |

| Polystyrene (PS) | 2.5 x 10⁻³ cm²/V·s | Not Reported |

| Data for a bottom-gate, top-contact OFET device tested under ambient conditions. sioc-journal.cn |

Photovoltaic Applications of N,N'-Diphenylbenzene-1,3-diamine Derived Materials

Materials derived from the N,N'-diphenylbenzene-diamine core structure are being explored for this purpose. For example, N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine, a more complex aromatic diamine, has been investigated as a hole transport layer in PSCs. researchgate.net Thin films of this material, prepared by thermal evaporation, were found to be amorphous with an optical bandgap of approximately 3 eV, demonstrating their potential for use in photovoltaic devices. researchgate.net The development of cost-effective and efficient HTMs is a critical area of research for the commercialization of PSC technology, and derivatives of N,N'-diphenylbenzene-1,3-diamine represent a promising class of materials for this application. nih.govutwente.nl

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| N,N'-diphenylbenzene-1,4-diamine | N,N'-diphenylbenzene-1,4-diamine |

| V-p-TPD | N,N′-di-p-tolyl-N,N′-bis(4-vinylphenyl)-[1,1′-biphenyl]-4,4′-diamine |

| p-BCz-F | N2,N2,N7,N7-tetrakis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-phenyl)-9,9-dimethyl-9H-fluoren-2,7-diamine |

| NPB | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine |

| TPBi | 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene |

| ITO | Indium Tin Oxide |

| PS | Polystyrene |

| OTS | Octadecyltrichlorosilane |

| N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine | N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine |

Advanced Sensor Technologies Based on N,n Diphenylbenzene 1,3 Diamine Derivatives

Design Principles for Fluorescent Aromatic Sensors

The design of fluorescent sensors based on aromatic compounds like N,N'-diphenylbenzene-1,3-diamine derivatives is guided by several key principles. The fundamental concept involves linking a fluorescent signaling unit (the fluorophore) to a recognition unit (the receptor) that selectively interacts with the target analyte. The N,N'-diphenylbenzene-1,3-diamine core can act as or be part of the fluorophore.

Key design strategies include:

Modulation of Photoinduced Electron Transfer (PET): The diphenylamine (B1679370) moieties are excellent electron donors. In the absence of an analyte, they can quench the fluorescence of a linked fluorophore through PET. Upon binding of the analyte to the receptor site, the electron-donating ability of the amine is altered, inhibiting the PET process and "turning on" the fluorescence. mdpi.com

Fluorescence Resonance Energy Transfer (FRET): In a FRET-based sensor, two different fluorophores, a donor and an acceptor, are used. The binding of an analyte can change the distance or orientation between them, altering the efficiency of energy transfer and leading to a change in the emission spectrum. nih.gov

Creation of Specific Binding Pockets: The core diamine structure can be functionalized to create specific cavities or binding sites. For instance, incorporating these units into larger, structured frameworks like Covalent Organic Frameworks (COFs) allows for the design of sensors with precisely defined pores that can selectively bind target molecules. rsc.org The nitrogen atoms within the structure provide active sites for coordination with analytes like metal ions. rsc.org

Structural Rigidity and Planarity: The design often aims to control the rigidity and planarity of the molecule. A more rigid structure can lead to higher fluorescence quantum yields. The interaction with an analyte can induce conformational changes that affect the fluorescence output. acs.org

Chemo- and Biosensor Platforms Utilizing N,N'-Diphenylbenzene-1,3-diamine Conjugates

Conjugates and derivatives of N,N'-diphenylbenzene-1,3-diamine are being integrated into various platforms to create functional sensors for a wide range of analytes, including metal ions, explosives, and volatile organic compounds (VOCs). rsc.orgresearchgate.net For example, a derivative, 4,6-Dinitro-N,N'-diphenyl-benzene-1,3-diamine, has been synthesized for use in sensory materials. utexas.edu

A prominent application is their use as building blocks in Covalent Organic Frameworks (COFs). These crystalline porous polymers have large surface areas and tunable functionalities. By using nitrogen-rich diamine linkers, researchers can construct COF-based sensors that exhibit high sensitivity and selectivity for specific analytes. rsc.orgmdpi.com These platforms can detect harmful substances like benzene (B151609), with some sensors demonstrating detection limits in the parts-per-billion (ppb) range. mdpi.com

The most common detection mechanism in sensors based on these derivatives is Photoinduced Electron Transfer (PET). This process can be summarized as follows:

The sensor molecule consists of a fluorophore and a receptor containing an electron-rich group, such as the diphenylamine moiety.

In the "off" state (no analyte present), upon excitation by light, the electron-rich amine quenches the fluorescence by transferring an electron to the excited fluorophore. mdpi.com

When the target analyte binds to the receptor, the electronic properties of the amine are altered, typically making it a poorer electron donor.

This disruption prevents the PET process, the fluorophore is no longer quenched, and a bright fluorescence signal is observed (the "on" state). mdpi.com

This "turn-on" fluorescence response is highly desirable as it produces a signal against a dark background, enhancing sensitivity. mdpi.com Other mechanisms include changes in intramolecular charge transfer (ICT) characteristics upon analyte binding, which can lead to shifts in the emission wavelength. nih.gov

For practical applications, sensor molecules must be integrated into stable device architectures, often in the form of thin films.

Polymer Membranes: One common method is to embed the N,N'-diphenylbenzene-1,3-diamine derivative into a polymer matrix, such as plasticized polyvinyl chloride (PVC). nih.gov This creates a flexible, transparent film that can act as a disposable optode for colorimetric or fluorometric analysis.

Covalent Organic Framework (COF) Nanosheets: COFs can be synthesized as two-dimensional nanosheets. rsc.org These thin films possess a high density of active binding sites due to their large surface area and ordered porosity. They can be deposited onto substrates to create highly sensitive and reusable sensor devices. rsc.org

Layer-by-Layer Assembly: Thin films can also be constructed by depositing alternating layers of materials, which can include functionalized diamine derivatives, to build up a structured sensor interface.

Analytical Performance Characterization of Sensor Devices

The effectiveness of a sensor is determined by its analytical performance, which is characterized by several key metrics.

Sensitivity refers to how much the sensor's output signal changes in response to a change in the concentration of the analyte. mdpi.com For fluorescent sensors, this can be a significant increase in emission intensity or a noticeable shift in wavelength. Sensors based on N,N'-diphenylbenzene-1,3-diamine derivatives can achieve high sensitivity due to efficient signaling mechanisms like PET. mdpi.com

Selectivity is the ability of a sensor to detect the target analyte without interference from other compounds present in the sample. mdpi.com This is primarily determined by the design of the receptor unit. By tailoring the chemical structure of the binding site, high selectivity for a specific ion or molecule can be achieved. For example, a sensor for Co(II) ions was shown to have negligible interference from other common metal ions like Fe³⁺, Cu²⁺, and Ni²⁺. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. encyclopedia.pub The Linear Range is the concentration range over which the sensor's response is directly proportional to the analyte concentration. nih.gov These parameters are crucial for quantitative analysis.

Sensors based on platforms utilizing aromatic amine derivatives have demonstrated impressive performance metrics suitable for environmental monitoring and clinical diagnostics.

Table 1: Examples of Analytical Performance in Related Sensor Systems

| Sensor Platform Type | Target Analyte | Linear Range | Limit of Detection (LOD) |

| PVC Optical Sensor | Co²⁺ | 0.05–45.20 µM | 0.015 µM |

| SERS Biochip | As³⁺ | 3–200 ppb | 0.67 ppb |

| Smartphone Colorimetric | Hg²⁺ | 1–32 ng/mL | 0.28 ng/mL |

| COF-based Sensor | Benzene | Not Specified | 340 ppb |

This table presents data from various optical and chemical sensors to illustrate typical performance characteristics. The platforms, while not all explicitly using 1-N,3-N-diphenylbenzene-1,3-diamine, are based on similar design principles and architectures discussed in this article. mdpi.comnih.govencyclopedia.pub

Reaction Mechanisms and Degradation Pathways of N,n Diphenylbenzene 1,3 Diamine

Oxidation Reactions and Quinonediimine Intermediates

The oxidation of phenylenediamines is a key aspect of their chemistry, particularly relevant to their use as antioxidants. While the oxidation of para-phenylenediamines is well-documented to proceed via stable quinonediimine intermediates, the pathway for meta-isomers like 1-N,3-N-diphenylbenzene-1,3-diamine is influenced by the different geometric and electronic arrangement. The meta-positioning of the amine groups prevents the formation of a simple, fully conjugated quinoidal structure across the central ring.

Oxidation is generally initiated by the removal of a hydrogen atom from one of the N-H groups, forming a resonance-stabilized aminyl radical. Subsequent oxidation steps can lead to more complex oxidized species. In the case of the parent m-phenylenediamine, exposure to air is sufficient to cause the formation of colored oxidation products. wikipedia.org For N,N'-disubstituted p-phenylenediamines, interaction with surfaces like iron oxide can be enough to induce oxidation to a semiquinone form. acs.org

While specific electrochemical data for this compound is not extensively documented, the pathways can be inferred from detailed studies on its para-isomer, N,N'-diphenyl-p-phenylenediamine (DPPD). The electrochemical oxidation of DPPD in various media is typically a quasi-reversible, two-electron process. rsc.org

The process occurs in two distinct steps:

First Oxidation Step: The initial step involves a one-electron transfer to form a stable radical cation (semiquinonediimine). researchgate.net For DPPD, this occurs at an anodic peak potential of approximately 0.24 V in an acidic ethanol/water mixture. rsc.org

Second Oxidation Step: At more positive potentials, a second electron is removed, leading to the formation of a dication, the N,N'-diphenyl-p-quinonediimine (DQD). rsc.orgresearchgate.net

Table 1: Electrochemical Oxidation Data for Related Phenylenediamines This table presents findings from studies on N,N'-disubstituted p-phenylenediamines, which serve as models for understanding the potential behavior of the meta-isomer.

| Compound | Method/Conditions | Observation | Reference |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Cyclic Voltammetry (pH=2.0) | Quasi-reversible two-electron oxidation to N,N'-diphenyl-p-quinonediimine (DQD). | rsc.org |

| N,N-Diethyl-p-phenylenediamine | Cyclic Voltammetry (in DMF) | Two reversible one-electron oxidation waves, consistent with an ECE-type mechanism. | researchgate.net |

| Various p-phenylenediamines | RDE Voltammetry (pH=6.8) | Two-electron oxidation. The rate-determining step is the acid dissociation of the semiquinonediimine radical cation. | researchgate.net |

The function of N,N'-disubstituted phenylenediamines as antioxidants is directly linked to their oxidation behavior. They act as radical scavengers, interrupting the auto-catalytic chain reactions of oxidation in materials like rubber and plastics. nih.govevitachem.com The primary mechanism involves the donation of a hydrogen atom from the secondary amine (N-H) group to a peroxy radical (ROO•), which is a key step in oxidative degradation. researchgate.net

This action generates a stabilized aminyl radical (Ar-N•-Ar') and a non-radical hydroperoxide (ROOH). researchgate.net This process effectively breaks the propagation cycle of oxidation. The resulting aminyl radical is stabilized by resonance over the aromatic rings. Further reactions of these radicals can lead to the formation of various products, including quinonediimines in the case of p-phenylenediamines. epa.gov The antioxidant effectiveness is highly dependent on the specific molecular structure, including the nature and position of the substituents on the nitrogen and the benzene (B151609) ring. researchgate.net While the subject compound is a meta-diamine, it possesses the necessary N-H functional groups to participate in this hydrogen-donation mechanism, and related compounds are noted for their antioxidant properties. smolecule.commdpi.comnih.gov

Nucleophilic Substitution Reactions Involving Amine Groups

The amine groups in this compound are nucleophilic centers due to the lone pair of electrons on the nitrogen atoms. This allows them to participate in nucleophilic substitution reactions where the amine itself is the nucleophile. smolecule.com

Common reactions include:

Alkylation and Acylation: The secondary amine groups can react with electrophiles such as alkyl halides or acyl chlorides. These reactions would result in the formation of tertiary amines or amides, respectively.

Reaction as a Nucleophile in SNAr: The diamine can act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic rings, such as those substituted with multiple nitro groups. clockss.org For example, an amine will displace a halide on a nitropyridine ring. clockss.org

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to yield imines or other related products. smolecule.com

While the amine groups activate the central benzene ring towards electrophilic substitution, nucleophilic substitution on the central ring of this compound itself is generally unfavorable as it lacks strong electron-withdrawing groups to stabilize the necessary Meisenheimer complex intermediate.

Hydrolysis and Other Degradation Processes of Aromatic Diamines

The degradation of aromatic diamines in the environment or under specific chemical conditions can proceed through several pathways, with hydrolysis and oxidation being the most significant.

The carbon-nitrogen (C-N) bonds in aromatic amines are generally stable but can undergo hydrolysis under specific conditions. Recent studies on N,N'-diphenyl-p-phenylenediamine (DPPD) have elucidated a detailed hydrolysis mechanism that is likely applicable to the meta-isomer. acs.org The process is propelled by the protonation of the amine nitrogen by a water molecule, which is complemented by a nucleophilic attack of the water's hydroxyl group on the aromatic carbon atom attached to the nitrogen. acs.org This leads to the cleavage of the C–N bond. The rate of this hydrolysis is highly dependent on the compound's structure, with the half-lives of different p-phenylenediamine (B122844) antioxidants varying from hours to thousands of hours. acs.org For some related compounds, degradation is significantly faster at neutral or basic pH compared to acidic conditions. ospar.org

Other degradation processes include oxidation, as previously mentioned. The parent compound, m-phenylenediamine, is known to darken and turn purple upon exposure to air due to the formation of unspecified oxidation products, indicating a susceptibility to oxidative degradation. wikipedia.org In environmental settings, degradation of related antioxidants leads to various transformation products, such as quinones, which can have their own environmental impact. researchgate.net

Supramolecular Assembly and Self Organization of N,n Diphenylbenzene 1,3 Diamine Systems

Directed Hydrogen Bonding and π-π Interactions in Aromatic Diamine Assemblies

The supramolecular assembly of aromatic diamines is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. In systems analogous to N,N'-diphenylbenzene-1,3-diamine, the N-H groups of the diamine can act as hydrogen bond donors, while the nitrogen atoms can serve as acceptors, leading to the formation of intricate hydrogen-bonding networks. For instance, studies on N-aryl-substituted ortho-phenylene diamine compounds have revealed the presence of unexpected dual intermolecular hydrogen bonds, which play a crucial role in the dimerization and further assembly of the molecules.

Theoretical and experimental studies on related systems, such as benzene-1,3,5-tricarboxamides, have demonstrated that the interplay between threefold intermolecular hydrogen bonding and π-π stacking of the aromatic cores leads to the formation of well-defined, one-dimensional columnar structures. While direct crystallographic data for N,N'-diphenylbenzene-1,3-diamine is not extensively available in the reviewed literature, the principles derived from these analogous systems provide a strong foundation for understanding its potential for self-organization.

Table 1: Key Intermolecular Interactions in Aromatic Diamine Assemblies

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom (e.g., nitrogen) and another nearby electronegative atom. | Provides specificity and directionality to the assembly, often leading to the formation of well-defined networks and patterns. |

| π-π Stacking | Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. | Contributes to the stabilization of the assembly, particularly in packing aromatic molecules into ordered structures. |

Hierarchical Ordering and Controlled Architectures at the Nanoscale

The combination of directed intermolecular forces in N,N'-diphenylbenzene-1,3-diamine systems can lead to the formation of hierarchical structures that span multiple length scales. At the molecular level, hydrogen bonding and π-π stacking drive the initial self-assembly into primary nanostructures, such as one-dimensional tapes or two-dimensional sheets. These primary structures can then further organize into more complex, higher-order architectures.

The concept of hierarchical ordering is a cornerstone of creating functional materials from molecular components. By controlling the conditions of self-assembly, such as solvent, temperature, and concentration, it is possible to influence the formation of specific nanoscale morphologies. While specific research on the nanoscale architectures of N,N'-diphenylbenzene-1,3-diamine is limited, the broader understanding of aromatic diamine and amide systems suggests the potential for forming nanofibers, nanoribbons, or other controlled nanostructures. These ordered assemblies are of significant interest for applications in areas such as organic electronics, sensing, and catalysis, where the precise arrangement of molecules at the nanoscale dictates the material's properties and performance.

Influence of Molecular Design on Supramolecular Structure Formation